molecular formula C9H17NO3 B13546546 Methyl1-(3-hydroxypropyl)pyrrolidine-2-carboxylate

Methyl1-(3-hydroxypropyl)pyrrolidine-2-carboxylate

Cat. No.: B13546546
M. Wt: 187.24 g/mol
InChI Key: HZLGQRIQJXQFNB-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method is the alkylation of pyrrolidine with 3-chloropropanol, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrrolidine-2-carboxylate: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.

    1-(3-Hydroxypropyl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    3-Hydroxypropylpyrrolidine: Lacks the ester group, leading to different chemical behavior.

Uniqueness

Methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate is unique due to the presence of both the hydroxypropyl and ester groups, which confer specific chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 1-(3-hydroxypropyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)8-4-2-5-10(8)6-3-7-11/h8,11H,2-7H2,1H3

InChI Key

HZLGQRIQJXQFNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1CCCO

Origin of Product

United States

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